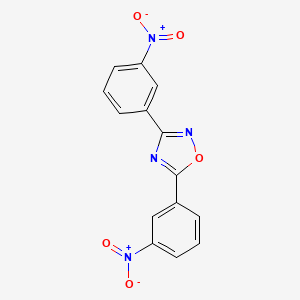

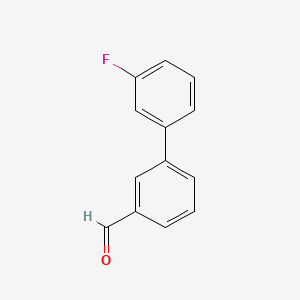

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Übersicht

Beschreibung

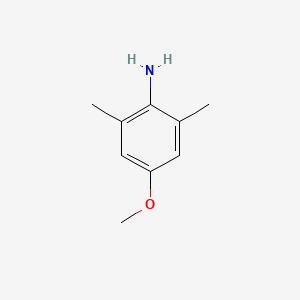

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, commonly known as 4-Fluorobut-2-enoic acid, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is an aliphatic acid with a carboxylic acid group and a fluorine atom on the fourth carbon atom. 4-Fluorobut-2-enoic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

One of the key applications of compounds related to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is in the synthesis of intermediate products for various industrial and pharmaceutical uses. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, showcases the importance of fluorinated compounds in drug synthesis. This particular compound's synthesis has been improved to address cost and safety concerns, highlighting the continuous effort to optimize the production of fluorinated pharmaceutical intermediates (Qiu, Gu, Zhang, & Xu, 2009).

Chemosensors

Fluorinated compounds, including those related to this compound, have found significant application in the development of chemosensors. These sensors are capable of detecting a variety of analytes with high selectivity and sensitivity. The use of 4-Methyl-2,6-diformylphenol (DFP) based compounds, for instance, in detecting metal ions and anions underscores the critical role fluorinated compounds play in environmental monitoring, diagnostics, and research (Roy, 2021).

Environmental Impacts and Degradation

The environmental persistence and degradation of fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances, are of significant concern. Studies on the microbial degradation of these chemicals highlight the challenges and potential pathways for mitigating their environmental impact. Such research is vital for understanding how these compounds break down in natural settings and the development of strategies to manage their presence in the environment (Liu & Mejia Avendaño, 2013).

Therapeutic Effects and Biochemical Applications

The study of the therapeutic effects of related compounds, such as 4-phenylbutyric acid, showcases the potential of fluorinated compounds in treating various diseases. Their role as chemical chaperones in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress has implications for treating diseases related to protein misfolding and cellular stress (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Antioxidant Activity

The exploration of antioxidant activities in compounds, such as p-Coumaric acid and its conjugates, reveals the diverse applications of fluorinated compounds in nutrition, health, and disease prevention. These studies contribute to our understanding of how these compounds can mitigate oxidative stress and support human health (Pei, Ou, Huang, & Ou, 2016).

Eigenschaften

IUPAC Name |

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWGWOQRTZZAS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253946 | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35504-85-9 | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35504-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)

![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)